molecular formula C28H35N7O B2859271 N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 1021061-04-0

N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide

Cat. No. B2859271
CAS RN: 1021061-04-0
M. Wt: 485.636
InChI Key: YUWYAINYKIRPHW-UHFFFAOYSA-N
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Description

N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H35N7O and its molecular weight is 485.636. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

A facile synthesis method for related adamantane derivatives, highlighting the chemical versatility and potential for modification of the adamantane structure to explore biological activity, was developed by Su et al. (2011). The methodology involves amidation and N-alkylation, providing a convergent route that minimizes workups and steps while ensuring good yields (Su, Guo, Yang, & Cui, 2011).

Antiviral and Antimicrobial Applications

Research by Moiseev et al. (2012) on new adamantane derivatives, including those related to the pyrazolo[3,4-d]pyrimidine structure, demonstrated significant antiviral activity against the smallpox vaccine virus. This underscores the potential of adamantane-based compounds in the development of new antiviral agents (Moiseev et al., 2012).

Anticancer and Anti-inflammatory Activities

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, exhibiting notable anticancer and anti-5-lipoxygenase activities. This study highlights the therapeutic potential of these compounds in cancer treatment and inflammation management (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Molecular Docking and Drug Design

Vavaiya et al. (2022) conducted synthesis, anti-tubercular evaluation, and molecular docking studies of nitrogen-rich hybrid motifs, including pyrazolopyrimidine structures. Their findings suggest that these compounds have significant potential as anti-tubercular agents, with one compound exhibiting a particularly high potency against Mycobacterium tuberculosis. This underscores the importance of such compounds in drug design and discovery for tuberculosis treatment (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O/c36-27(28-15-20-12-21(16-28)14-22(13-20)17-28)29-6-7-35-26-24(18-32-35)25(30-19-31-26)34-10-8-33(9-11-34)23-4-2-1-3-5-23/h1-5,18-22H,6-17H2,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWYAINYKIRPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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